Home > Products > Screening Compounds P117592 > Ganoderic acid D2
Ganoderic acid D2 -

Ganoderic acid D2

Catalog Number: EVT-352946
CAS Number:
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7, 12-Dihydroxy-3, 11, 15, 23-tetraoxolanost-8-en-26-Oic acid belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 7, 12-Dihydroxy-3, 11, 15, 23-tetraoxolanost-8-en-26-Oic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 7, 12-dihydroxy-3, 11, 15, 23-tetraoxolanost-8-en-26-Oic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 7, 12-dihydroxy-3, 11, 15, 23-tetraoxolanost-8-en-26-Oic acid can be found in mushrooms. This makes 7, 12-dihydroxy-3, 11, 15, 23-tetraoxolanost-8-en-26-Oic acid a potential biomarker for the consumption of this food product.
Overview

Ganoderic acid D2 is a triterpenoid compound derived from various species of the Ganoderma genus, particularly Ganoderma lucidum, commonly known as reishi or lingzhi mushroom. This compound is part of a larger family of ganoderic acids, which are recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Ganoderic acid D2 is structurally characterized as a lanostane derivative, exhibiting significant pharmacological potential.

Source

The primary source of ganoderic acid D2 is the fruiting bodies and mycelium of Ganoderma species, especially Ganoderma lucidum. These fungi are traditionally used in Eastern medicine and have been extensively studied for their health benefits. The extraction and purification of ganoderic acids typically involve various methods such as high-performance liquid chromatography and solvent extraction techniques to isolate the desired compounds from the complex matrix of the mushroom.

Classification

Ganoderic acid D2 belongs to the class of triterpenoids, which are characterized by a four-ring structure. It is classified under lanostane-type triterpenes due to its specific molecular configuration. This classification is significant as it relates to its biosynthetic pathways and potential biological activities.

Synthesis Analysis

Methods

The synthesis of ganoderic acid D2 can be achieved through both natural extraction and synthetic methodologies. Natural extraction involves cultivating Ganoderma species under controlled conditions to maximize yield. Common methods include:

  • Fermentation: Utilizing specific growth media (e.g., glucose, peptone) under sterile conditions to promote the growth of Ganoderma mycelium.
  • Solvent Extraction: Employing solvents like ethanol or ethyl acetate to extract ganoderic acids from dried fungal biomass.

Synthetic approaches may involve semi-synthesis techniques where precursor compounds are modified chemically to produce ganoderic acid D2.

Technical Details

For instance, a typical fermentation process might involve:

  1. Preparing a nutrient medium containing glucose, peptone, and minerals.
  2. Inoculating this medium with Ganoderma spores and incubating under optimal temperature and humidity.
  3. Harvesting the biomass after a defined growth period and extracting the triterpenoids using organic solvents followed by purification via chromatography techniques.
Molecular Structure Analysis

Structure

Ganoderic acid D2 has a complex molecular structure typical of triterpenoids. Its molecular formula is C30H46O5C_{30}H_{46}O_5, indicating it contains 30 carbon atoms, 46 hydrogen atoms, and 5 oxygen atoms. The structure features multiple hydroxyl groups and a distinctive lanostane skeleton.

Data

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for elucidating the structure of ganoderic acids. These methods provide detailed information about the connectivity of atoms within the molecule and confirm its identity through spectral data.

Chemical Reactions Analysis

Reactions

Ganoderic acid D2 can undergo various chemical reactions typical for triterpenoids, including oxidation, reduction, and esterification. These reactions can modify its functional groups, potentially altering its biological activity.

Technical Details

For example:

  • Oxidation: Introducing additional oxygen functionalities can enhance its anti-inflammatory properties.
  • Esterification: Reacting with fatty acids may improve solubility in biological systems, enhancing bioavailability.
Mechanism of Action

Process

The mechanism of action for ganoderic acid D2 involves multiple pathways that contribute to its pharmacological effects. It is believed to modulate immune responses by influencing cytokine production and promoting apoptosis in cancer cells.

Data

Research indicates that ganoderic acids interact with various cellular signaling pathways, including:

  • Inhibition of nuclear factor kappa B (NF-kB) signaling.
  • Modulation of mitogen-activated protein kinase (MAPK) pathways.
    These interactions lead to reduced inflammation and enhanced anti-tumor activity.
Physical and Chemical Properties Analysis

Physical Properties

Ganoderic acid D2 typically appears as a white crystalline solid with a melting point that varies depending on purity but generally falls within the range of 150-160 °C.

Chemical Properties

  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or heat.

Relevant analyses include determining its stability profile under various pH conditions and assessing its degradation products using chromatographic techniques.

Applications

Scientific Uses

Ganoderic acid D2 has garnered attention for its potential applications in:

  • Pharmaceuticals: As a candidate for developing anti-cancer drugs due to its cytotoxic properties against various cancer cell lines.
  • Nutraceuticals: Incorporated into dietary supplements aimed at enhancing immune function.
  • Cosmetics: Investigated for use in formulations targeting skin health due to its anti-inflammatory properties.

Research continues to explore its full therapeutic potential across different fields, underscoring the importance of further studies into its mechanisms and applications in medicine.

Biosynthesis and Natural Sources of Ganoderic Acid D2

Fungal Biosynthesis Pathways in Ganoderma Species

Ganoderic acid D2 (GA-D2) belongs to the type II class of highly oxygenated lanostane-type triterpenoids exclusively synthesized by Ganoderma species, particularly G. lucidum and G. lingzhi. Its biosynthesis initiates from the mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential condensation to form the C₅ isoprene units isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These units assemble into farnesyl diphosphate (FPP), which dimerizes via squalene synthase (SQS) to form squalene. Squalene epoxidase (SQE) then oxidizes squalene to 2,3-oxidosqualene, which cyclizes under the catalysis of lanosterol synthase (LS) to produce lanosterol—the universal triterpenoid scaffold [7] [9].

The GA-D2-specific pathway diverges at lanosterol. Lanosterol undergoes a three-step oxidation at C-26 mediated by cytochrome P450 monooxygenase CYP5150L8 to yield 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), the foundational type I ganoderic acid [1] [2]. Subsequent modifications involve site-specific hydroxylations, methylations, and dehydrogenations. GA-D2 arises from late-stage modifications, including oxidation at C-7 and C-15, and side-chain isomerization. Crucially, the formation of its characteristic conjugated double bond system (Δ⁷,⁹(¹¹)) involves carbocation-mediated rearrangement triggered by C-7 hydroxylation, followed by dehydration [7].

Table 1: Key Enzymatic Steps in GA-D2 Biosynthesis

PrecursorEnzymeReactionProduct
Acetyl-CoAAcetyl-CoA acetyltransferaseCondensationAcetoacetyl-CoA
SqualeneLanosterol synthase (LS)CyclizationLanosterol
LanosterolCYP5150L8C-26 oxidationGA-HLDOA
GA-HLDOAUnidentified CYP450sC-7 hydroxylation, dehydrogenationType II GA Skeleton
Type II IntermediateMethyltransferasesC-3 methylationGA-D2

Synthetic biology approaches using engineered Saccharomyces cerevisiae have successfully reconstructed early GA biosynthetic stages. Strain YL-T3—overexpressing tHMG1, Erg20, Erg9, and Erg1—hyperaccumulates lanosterol. Co-expression of G. lucidum CYP5150L8 and cytochrome P450 reductase (iGLCPR) enables GA-HLDOA production at 7.70 mg/L, providing a platform for identifying downstream GA-D2 pathway enzymes [1] [2].

Role of Cytochrome P450 Enzymes in Triterpenoid Diversification

Cytochrome P450 enzymes (CYPs) are the primary drivers of structural diversification in ganoderic acid biosynthesis. Ganoderma lucidum possesses a vast CYPome, with genomic studies identifying 215 CYP genes, 211 of which are transcriptionally active during triterpenoid production [1] [2] [7]. These membrane-bound hemoproteins catalyze regio- and stereospecific oxygenations, dehydrogenations, and ring rearrangements using molecular oxygen and NADPH-dependent P450 reductases (e.g., iGLCPR).

GA-D2 biosynthesis involves three CYP-mediated functionalization stages:

  • Core Oxidation: CYP5150L8 initiates the pathway via C-26 carboxylation of lanosterol, forming the acidic side chain characteristic of all ganoderic acids [1].
  • Skeletal Diversification: Type II-specific CYPs introduce hydroxyl groups at positions like C-7 (e.g., CYP512U2v2), triggering conjugated double bond formation through cationic rearrangement and dehydration. This yields the Δ⁷,⁹(¹¹) system distinguishing GA-D2 from type I GAs [7].
  • Late-Stage Modifications: Species-specific CYPs perform position-specific oxidations (e.g., C-3β, C-15α) to generate GA-D2’s final structure. For instance, CYP5139G1 catalyzes C-3 hydroxylation in G. sinense, a potential precursor step to C-3 methylation in GA-D2 [3] [10].

Table 2: Key CYPs in Ganoderic Acid Diversification

CYP EnzymeReaction SpecificityImpact on Triterpenoid Structure
CYP5150L8Lanosterol C-26 oxidationForms basic ganoderic acid skeleton
CYP512U2v2C-7 hydroxylationInitiates Δ⁷,⁹(¹¹) conjugation in type II GAs
CYP5139G1C-3 hydroxylationEnables methylation/acetylation at C-3
Unidentified CYPsC-15 hydroxylation, side-chain modificationsGenerates structural variants (e.g., GA-D2 vs. GA-Y)

Functional characterization relies on heterologous expression in S. cerevisiae. High-throughput screening of 158 cloned G. lucidum CYPs in engineered yeast strains expressing pathway intermediates (e.g., lanosterol, GA-HLDOA) identified enzymes catalyzing type II GA formation [1] [2]. However, GA-D2-specific CYPs remain elusive due to substrate promiscuity and pathway branching.

Comparative Analysis of Type I vs. Type II Ganoderic Acid Biosynthesis

Ganoderic acids are classified into types I and II based on structural features arising from distinct biosynthetic routes:

Structural Distinctions:

  • Type I GAs: Possess a single double bond (typically Δ⁸ or Δ⁸,²⁴) in the tetracyclic ring system. Examples include GA-HLDOA and ganoderic acid C2. Their biosynthesis involves fewer oxidative modifications post-lanosterol [1] [7].
  • Type II GAs (Including GA-D2): Feature conjugated double bonds (Δ⁷,⁸ and Δ⁹,¹¹) formed via cationic rearrangement after hydroxylation at C-7 or C-11. This conjugation system enhances planarity and electron delocalization, correlating with stronger bioactivity (e.g., GA-D2 exhibits superior anti-tumor activity versus type I analogues) [1] [7] [8].

Pathway Divergence:The bifurcation occurs after GA-HLDOA formation:

  • Type I Pathway: Proceeds via modifications like C-3 oxidation, C-24/25 side-chain reduction, or C-15 hydroxylation without conjugated double bond formation.
  • Type II Pathway: Requires specific C-7β hydroxylation by CYPs (e.g., CYP512U2v2), protonation to a carbocation, migration from C-8 to C-9, and dehydration to form the Δ⁷,⁸ and Δ⁹,¹¹ system. GA-D2 further undergoes C-15α hydroxylation and C-3 methylation [1] [7].

Energetics and Regulation:Type II biosynthesis is more energy-intensive, requiring additional NADPH for hydroxylations and ATP for methylations. Consequently, type II GA accumulation (including GA-D2) peaks later in G. lucidum fermentation (days 10–14) compared to type I GAs (days 5–7), coinciding with heightened expression of oxidative enzymes and methyltransferases [5] [7].

Table 3: Comparative Features of Type I vs. Type II Ganoderic Acids

FeatureType I GAsType II GAs (e.g., GA-D2)
Core StructureSingle double bond (e.g., Δ⁸)Conjugated double bonds (Δ⁷,⁸ and Δ⁹,¹¹)
Biosynthetic ComplexityModerate (fewer oxidation steps)High (requires rearrangement/dehydration)
Key Modifying EnzymesCYP5150L8, CYP5139G1CYP512U2v2, unidentified dehydrogenases
Bioactivity (e.g., Cytotoxicity)ModerateEnhanced (e.g., GA-D2 > GA-C2)
Peak Accumulation in CultureEarly stationary phase (5–7 days)Late stationary phase (10–14 days)

Genetic and Transcriptomic Regulation in Ganoderma lucidum

GA-D2 biosynthesis is tightly regulated at genetic, transcriptional, and epigenetic levels:

Transcriptional Control:

  • Global Regulators: The methyltransferase LaeA acts as a master regulator. LaeA deletion in G. lingzhi drastically reduces GA titers (by 60–80%) and downregulates sqs, ls, and cyp5150l8. Conversely, LaeA overexpression enhances GA production by 2–3 fold by promoting chromatin relaxation and activating biosynthetic gene clusters [9].
  • Pathway-Specific Transcription Factors (TFs):
  • AreA: Activates nitrogen catabolite repression. Under low nitrogen, AreA upregulates sqs and hmgR, enhancing flux toward lanosterol [5] [7].
  • PacC: Mediates pH-responsive regulation. Alkaline conditions favor PacC activation, increasing cyp gene expression [7].
  • MADS1: A novel TF induced by Ca²⁺ signaling that binds to GA biosynthetic gene promoters [9].

Transcriptomic Insights:Comparative RNA-seq of high- versus low-GA-producing G. lucidum strains reveals:

  • Upregulation of cyp512u2, cyp5144, and methyltransferase genes in type II GA producers.
  • Co-expression of CYPs with iGLCPR (cytochrome P450 reductase) ensures efficient electron transfer [1] [7].
  • Environmental triggers (e.g., light, ROS, Ca²⁺ pulses) induce TF expression. For example, H₂O₂ treatment elevates MADS1 and laeA transcripts by 3–5 fold within 6 hours, accelerating GA-D2 synthesis [5] [9].

Genetic Engineering:CRISPR-Cas9-mediated disruption of laeA in G. lingzhi confirmed its positive regulatory role. Reciprocally, overexpression of rate-limiting enzymes (e.g., tHMG1, SQS) in engineered strains boosted GA-D2 titers 4-fold in liquid static cultures [6] [9]. However, incomplete annotation of the GA-D2 biosynthetic cluster and challenges in Ganoderma genetic manipulation (e.g., low transformation efficiency) remain bottlenecks [6].

Properties

Product Name

Ganoderic acid D2

IUPAC Name

(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1

InChI Key

LCIUOVOXWPIXOR-OHISEBISSA-N

SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.